molecular formula C29H35ClN2O5 B12018791 5-(4-Chlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-Chlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12018791
M. Wt: 527.0 g/mol
InChI Key: HSNKJNKCEJLHQE-IMVLJIQESA-N
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Description

5-(4-Chlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its intricate molecular architecture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring. Reagents such as sodium hydride and solvents like tetrahydrofuran are commonly used.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a 4-chlorophenyl group. Reagents like 4-chlorobenzyl chloride and catalysts such as palladium on carbon are often employed.

    Addition of the Isobutoxy-Methylbenzoyl Group: This step involves the acylation of the compound with 4-isobutoxy-2-methylbenzoyl chloride in the presence of a base like triethylamine.

    Attachment of the Morpholinyl Propyl Group: This final step involves the reaction of the intermediate with 3-(4-morpholinyl)propylamine under conditions such as reflux in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Acylation: The compound can undergo further acylation reactions to introduce additional acyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, palladium on carbon

    Acylation: Acyl chlorides, triethylamine

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives

    Acylation: Acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound is studied for its potential biological activities. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-Chlorophenyl)-3-hydroxy-4-(4-ethoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-Chlorophenyl)-3-hydroxy-4-(4-propoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-Chlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and its overall molecular architecture. This unique structure gives it distinct chemical and biological properties that set it apart from similar compounds.

Properties

Molecular Formula

C29H35ClN2O5

Molecular Weight

527.0 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H35ClN2O5/c1-19(2)18-37-23-9-10-24(20(3)17-23)27(33)25-26(21-5-7-22(30)8-6-21)32(29(35)28(25)34)12-4-11-31-13-15-36-16-14-31/h5-10,17,19,26,33H,4,11-16,18H2,1-3H3/b27-25+

InChI Key

HSNKJNKCEJLHQE-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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